molecular formula C14H11FO2 B6364516 3-(5-Fluoro-2-methylphenyl)benzoic acid CAS No. 1183132-65-1

3-(5-Fluoro-2-methylphenyl)benzoic acid

Cat. No.: B6364516
CAS No.: 1183132-65-1
M. Wt: 230.23 g/mol
InChI Key: UOBJDHCBGWCIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Fluoro-2-methylphenyl)benzoic acid is a substituted benzoic acid derivative featuring a fluorine atom at the 5-position and a methyl group at the 2-position of the pendant phenyl ring.

Properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-6-12(15)8-13(9)10-3-2-4-11(7-10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBJDHCBGWCIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681145
Record name 5'-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183132-65-1
Record name 5'-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(5-Fluoro-2-methylphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid derivative of the 5-fluoro-2-methylphenyl group and a halogenated benzoic acid derivative. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

3-(5-Fluoro-2-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluoro and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents on the benzoic acid core significantly influence solubility, acidity, and intermolecular interactions. Below is a comparative analysis with key analogs:

Compound Substituents Key Properties Evidence Source
Benzoic acid None High water solubility (due to -COOH); rapid extraction in emulsion liquid membranes .
3-Methylsalicylic acid -OH (2-position), -CH₃ (3-position) Enhanced acidity due to intramolecular H-bonding; lower solubility vs. benzoic acid .
3-(5-Formylfuran-2-yl)benzoic acid Furan-2-yl with formyl group (5-position) Increased steric bulk reduces membrane diffusivity; used in amide coupling for kinase inhibitors .
2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide -Cl, -(5-Fluoro-2-methylphenyl) Acetamide group reduces acidity; similar fluorophenyl moiety enhances lipophilicity .
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid -Cl (3), -F (2,4), -OH (5) Multiple halogens increase molecular weight and polarity; hydroxyl group enables H-bonding .

Key Observations :

  • Fluorine and methyl groups in 3-(5-Fluoro-2-methylphenyl)benzoic acid likely improve lipid solubility compared to benzoic acid, aligning with trends seen in halogenated analogs .
  • Steric effects from bulky substituents (e.g., furan in ) reduce diffusivity, suggesting that the compact fluoromethylphenyl group in the target compound may favor membrane penetration .
Anti-Proliferative Effects
  • Benzoic acid derivatives (e.g., 3-(phenyl)propanoic acid, chlorogenic acid metabolites) show anti-proliferative effects in Caco-2 cells at 50–1000 μM, with enhanced potency in mixtures . The fluoromethyl group in the target compound may amplify such effects by increasing cellular uptake .
Corrosion Inhibition
  • Hydrazide derivatives (e.g., CBTH, CBFH) achieve >85% inhibition efficiency via adsorption on steel surfaces, attributed to electron-rich aromatic systems . The fluorophenyl group in the target compound could similarly enhance adsorption capacity .
Kinase Inhibition
  • Amide-coupled benzoic acids (e.g., CX-6258 precursors) demonstrate potent kinase inhibition, leveraging carboxylate groups for binding .

Challenges :

  • Steric hindrance from the fluoromethylphenyl group may slow reaction kinetics during substitution steps.
  • Purification of polyhalogenated analogs requires careful chromatography, as noted in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.